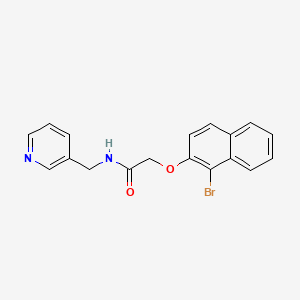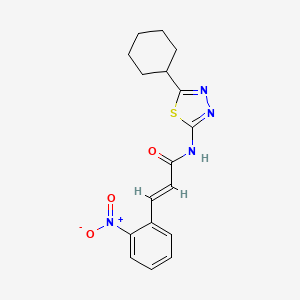
(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
Übersicht
Beschreibung
(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under controlled conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced through nucleophilic substitution reactions.
Propenamide Formation: The final step involves the formation of the propenamide moiety by reacting the thiadiazole derivative with 2-nitrobenzaldehyde under basic conditions to form the (E)-isomer.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Condensation Agents: Aldehydes, ketones, and acid catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Thiadiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives are explored for their electronic and optical properties, making them candidates for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in biological processes.
Pathways: The compound may interfere with cellular signaling pathways, leading to inhibition of cell growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.
(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-NITROPHENYL)-2-PROPENAMIDE may confer unique biological activities and reactivity compared to its analogs. This can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
(E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-15(11-10-12-6-4-5-9-14(12)21(23)24)18-17-20-19-16(25-17)13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,18,20,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXXKGSSJDXQEQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3531170.png)
![3-bromo-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531172.png)
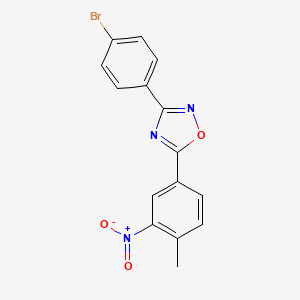
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3531197.png)
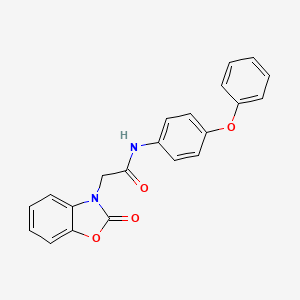
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3531205.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B3531219.png)
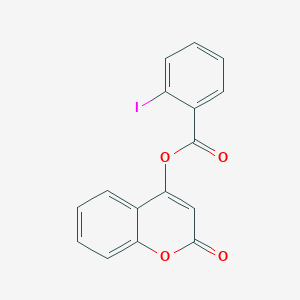
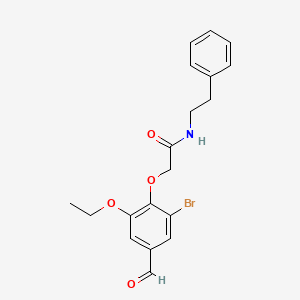

![methyl 3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B3531272.png)
![4-(Propylsulfonyl)benzyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B3531278.png)
![N-cyclopropyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531279.png)
